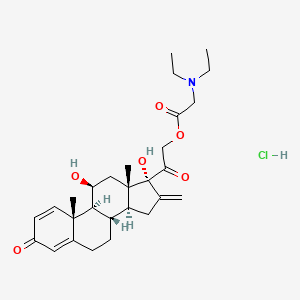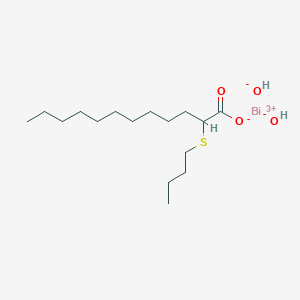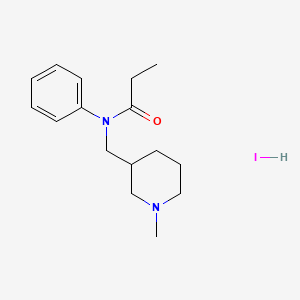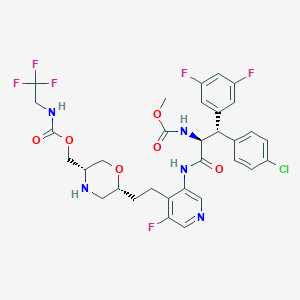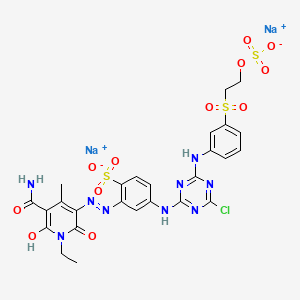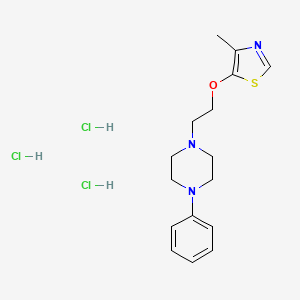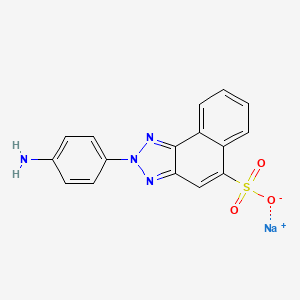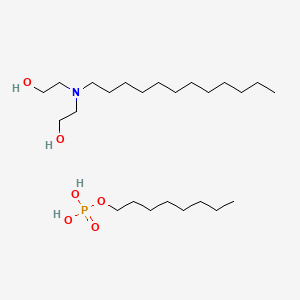
Lauryldiethanolamine octylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauryldiethanolamine octylphosphate is a chemical compound with the molecular formula C24H54NO6P . It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound is a combination of lauryldiethanolamine and octylphosphate, which contributes to its unique chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lauryldiethanolamine octylphosphate typically involves the reaction of lauryldiethanolamine with octylphosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Lauryldiethanolamine: Lauryldiethanolamine is synthesized by reacting lauryl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Reaction with Octylphosphoric Acid: The prepared lauryldiethanolamine is then reacted with octylphosphoric acid. This reaction is typically carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lauryldiethanolamine octylphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Lauryldiethanolamine octylphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties
Wirkmechanismus
The mechanism of action of lauryldiethanolamine octylphosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micelles that facilitate the transport of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Lauryldiethanolamine octylphosphate can be compared with other similar compounds such as:
Lauryldiethanolamine: Similar in structure but lacks the phosphate group, which imparts unique surfactant properties to this compound.
Octylphosphoric Acid: Contains the phosphate group but lacks the amine functionality, making it less effective as a surfactant.
Lauryl Phosphate: Similar in having the lauryl group and phosphate group but lacks the diethanolamine moiety, which contributes to the unique properties of this compound
These comparisons highlight the uniqueness of this compound in terms of its combined surfactant properties and chemical reactivity.
Eigenschaften
CAS-Nummer |
125091-04-5 |
|---|---|
Molekularformel |
C24H54NO6P |
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35NO2.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-2-3-4-5-6-7-8-12-13(9,10)11/h18-19H,2-16H2,1H3;2-8H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
YFWQPSUBPWTQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


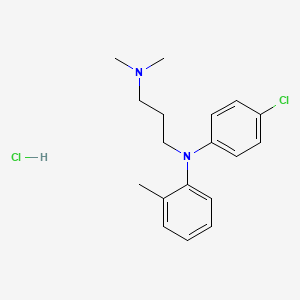
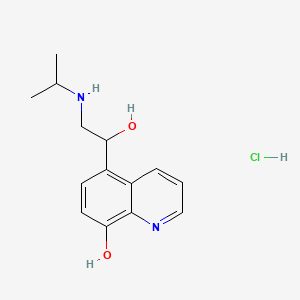
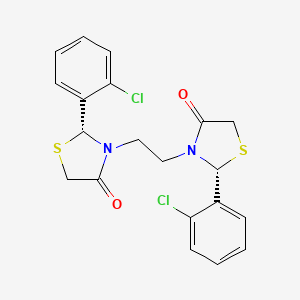
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
